1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole
Overview
Description
This compound is an imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that contains a five-membered ring with two non-adjacent nitrogen atoms. The structure also suggests the presence of a methylthio group and a methylphenyl group attached to the imidazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate imidazole precursor with a methylthio group and a methylphenyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring with a methylthio group and a methylphenyl group attached. The exact structure and the positions of these groups on the imidazole ring would depend on the specific synthesis process.Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would likely be influenced by the presence and position of the methylthio and methylphenyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity and potentially its stability. The methylthio and methylphenyl groups could influence its solubility, boiling point, and melting point.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Ketene Aminals and Imidazolidine Derivatives : Research conducted by Huang and Tzai (1986) explored the synthesis of ketene aminals with an imidazolidine ring through the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds. This study highlights the chemical versatility and reactivity of such compounds, enabling the synthesis of substituted methyleneimidazolidines and imidazo[1,2-a]pyridines through various chemical reactions (Huang & Tzai, 1986).
Fused Imidazoles and Derivative Synthesis : Molina, Lorenzo, and Aller (1989) reported on the novel synthesis of imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives starting from 1-amino-2-methylthio-4-phenylimidazole. This work demonstrates the compound's role as a building block for creating fused imidazole structures with potential biological activity (Molina, Lorenzo, & Aller, 1989).
Photochromism in Imidazoles : A study by Bai, Han, Wang, and Meng (2010) on the synthesis and photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl reveals the potential of imidazole derivatives in developing photoresponsive materials. Their research underscores the application of such compounds in materials science, particularly in creating substances with photochromic properties (Bai, Han, Wang, & Meng, 2010).
Imidazole-based Antibacterial Agents : Sztanke et al. (2006) synthesized imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group, assessing their antimicrobial activities. Their findings suggest the potential of these derivatives as antibacterial agents, highlighting the broader implications of imidazole derivatives in medicinal chemistry (Sztanke et al., 2006).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm.
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.
properties
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-4,5-dihydroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9-3-5-10(6-4-9)13-8-7-12-11(13)14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQGWGFKRVUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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